molecular formula C12H7BrN2OS B2676730 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one CAS No. 852840-45-0

6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2676730
CAS No.: 852840-45-0
M. Wt: 307.17
InChI Key: CTZPYIQFWUGOTD-UHFFFAOYSA-N
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Description

6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a 4-bromo-phenyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and ethyl cyanoacetate under basic conditions.

    Bromination: The introduction of the 4-bromo-phenyl group can be accomplished via a Suzuki coupling reaction. This involves the reaction of the thieno[3,2-d]pyrimidine core with 4-bromo-phenylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Require palladium catalysts and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    4-Bromo-phenyl Derivatives: Compounds with a 4-bromo-phenyl group attached to different cores can have similar reactivity but different applications.

Uniqueness

6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one is unique due to the combination of its thieno[3,2-d]pyrimidine core and the 4-bromo-phenyl substituent. This combination imparts specific electronic and steric properties that can be exploited in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZPYIQFWUGOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320231
Record name 6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852840-45-0
Record name 6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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